molecular formula C14H20ClN3O3S B12418198 Clopamide-d6

Clopamide-d6

Cat. No.: B12418198
M. Wt: 351.9 g/mol
InChI Key: LBXHRAWDUMTPSE-MSQGRQJQSA-N
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Description

Clopamide-d6 is a deuterated form of Clopamide, a piperidine-based diuretic drug. It is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Clopamide. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clopamide-d6 involves the incorporation of deuterium atoms into the Clopamide molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated starting materials in the synthesis of Clopamide can also result in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated reagents in a controlled environment to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Clopamide-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of this compound.

Scientific Research Applications

Clopamide-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Clopamide in biological systems.

    Metabolic Pathway Analysis: The deuterium atoms in this compound help trace the metabolic pathways and identify metabolites.

    Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of Clopamide.

    Isotope Dilution Analysis: this compound is used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of Clopamide in biological samples.

Mechanism of Action

Clopamide-d6, like Clopamide, acts as a thiazide-like diuretic. It inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron in the kidneys. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water. This diuretic effect helps in reducing blood pressure and managing conditions like hypertension and edema .

Comparison with Similar Compounds

Clopamide-d6 can be compared with other thiazide-like diuretics, such as:

    Hydrochlorothiazide: Another thiazide-like diuretic with a similar mechanism of action but different chemical structure.

    Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to Clopamide.

    Indapamide: A thiazide-like diuretic with additional vasodilatory properties.

Uniqueness

The uniqueness of this compound lies in its deuterated form, which allows for detailed pharmacokinetic and metabolic studies without altering the pharmacological properties of Clopamide.

Properties

Molecular Formula

C14H20ClN3O3S

Molecular Weight

351.9 g/mol

IUPAC Name

N-[(2S,6R)-2,6-bis(trideuteriomethyl)piperidin-1-yl]-4-chloro-3-sulfamoylbenzamide

InChI

InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21)/t9-,10+/i1D3,2D3

InChI Key

LBXHRAWDUMTPSE-MSQGRQJQSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H]1CCC[C@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C([2H])([2H])[2H]

Canonical SMILES

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C

Origin of Product

United States

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